molecular formula C18H22N4O2S2 B2542134 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392291-39-3

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2542134
CAS No.: 392291-39-3
M. Wt: 390.52
InChI Key: KDJGNOPWSXBMDA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amide, a thiadiazole ring, and a cyclohexane ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . Unfortunately, without specific data for this compound, I can’t provide a detailed analysis.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, while the thiadiazole ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of an amide group suggests that the compound could form hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Chemical Synthesis and Structure-Activity Relationships The synthesis of chemical compounds related to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide often involves multi-step organic synthesis, exploring the structure-activity relationships (SAR) that contribute to their biological activity. For example, research on the synthesis of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors showcases the relevance of thiadiazole derivatives in developing potential therapeutic agents (Navarrete-Vázquez et al., 2012).

Antimicrobial and Antitumor Agents Compounds featuring thiadiazole and related heterocyclic frameworks have been explored for their antimicrobial and antitumor properties. The synthesis and evaluation of novel Indolyl 4-thiazolidinones bearing a thiadiazine nucleus, for instance, demonstrate significant antimicrobial, analgesic, and anti-inflammatory activities, highlighting the potential of these compounds in drug development (Anekal & Biradar, 2017).

Biological Evaluations and Pharmacological Applications

Enzyme Inhibition The design and synthesis of thiadiazole derivatives often target the inhibition of specific enzymes relevant to disease pathology. The work by Ulus et al. on microwave-assisted synthesis of acridine-acetazolamide conjugates investigates their role as inhibitors of carbonic anhydrases, essential enzymes in various physiological processes. These studies provide a foundation for the development of enzyme inhibitors based on thiadiazole derivatives (Ulus et al., 2016).

Anticancer Activity The evaluation of thiadiazole derivatives for their anticancer activity is a significant area of research. Gomha et al. present a study on novel thiazole and 1,3,4-thiadiazole derivatives, revealing their potential as anticancer agents. This research emphasizes the importance of thiadiazole compounds in designing new treatments for cancer, with specific derivatives showing promising results against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data for this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-12-7-9-14(10-8-12)19-15(23)11-25-18-22-21-17(26-18)20-16(24)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJGNOPWSXBMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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